4-Aminopteroylaspartic acid

Carboxypeptidase G2 Enzyme Kinetics Antifolate Metabolism

Select 4-Aminopteroylaspartic acid (Amino-An-Fol) when your research demands the aspartate-for-glutamate substitution that aminopterin and methotrexate cannot replicate. This classical antifolate exhibits a 12.5-fold higher KM for CPG2 (0.104 mM) and markedly altered FPGS substrate activity, making it the definitive probe for dissecting amino acid side chain determinants in folate enzyme recognition. Essential for CPG2 variant characterization, FPGS SAR studies, and historical antifolate benchmarking. Do not substitute—procure the correct probe for your mechanistic question.

Molecular Formula C18H18N8O5
Molecular Weight 426.4 g/mol
CAS No. 25312-31-6
Cat. No. B1665978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopteroylaspartic acid
CAS25312-31-6
SynonymsAminoanfol;  NSC 98535;  NSC-98535;  NSC98535; 
Molecular FormulaC18H18N8O5
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N
InChIInChI=1S/C18H18N8O5/c19-14-13-15(26-18(20)25-14)22-7-10(23-13)6-21-9-3-1-8(2-4-9)16(29)24-11(17(30)31)5-12(27)28/h1-4,7,11,21H,5-6H2,(H,24,29)(H,27,28)(H,30,31)(H4,19,20,22,25,26)/t11-/m0/s1
InChIKeyODLOSKQDGGOAJH-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminopteroylaspartic acid (CAS 25312-31-6): A Specialized 4‑Amino Antifolate Tool for Carboxypeptidase and Antiviral Research


4-Aminopteroylaspartic acid (also known as Amino‑An‑Fol, AAF, or NSC‑98535) is a synthetic 4‑amino derivative of folic acid in which the glutamate residue of aminopterin (4‑aminopteroyl‑L‑glutamic acid) is replaced by L‑aspartic acid [1]. As a member of the classical antifolate class, it acts as a competitive antagonist of pteroylglutamic acid (folic acid) and inhibits dihydrofolate reductase (DHFR) [2][3]. Its unique structural modification—the aspartate‑for‑glutamate substitution—dramatically alters its interaction with key folate‑handling enzymes, distinguishing it from the closely related clinical agents aminopterin and methotrexate [4].

Why 4-Aminopteroylaspartic Acid Cannot Be Replaced by Aminopterin or Methotrexate in Mechanistic and Enzymatic Studies


While aminopterin and methotrexate share the 4‑amino pteridine warhead and inhibit DHFR with picomolar potency, they differ fundamentally in their glutamate‑domain interactions with folate‑dependent enzymes. Substitution of the glutamate residue with aspartate in 4‑aminopteroylaspartic acid markedly reduces substrate activity with folylpolyglutamate synthetase (FPGS) and profoundly alters recognition by carboxypeptidase G2 (CPG2) [1][2]. Consequently, in any experimental system where polyglutamation status or CPG2‑mediated hydrolysis is a critical determinant of cellular retention, efflux, or detoxification, aminopterin and methotrexate are not interchangeable surrogates for 4‑aminopteroylaspartic acid [3]. Procurement decisions must therefore be guided by the specific enzymatic interaction being probed, not by nominal class membership.

4-Aminopteroylaspartic Acid: Quantitative Differentiation Evidence vs. Aminopterin and Methotrexate


Carboxypeptidase G2 Substrate Affinity: 12.5‑Fold Higher KM for 4‑Aminopteroylaspartate vs. Aminopterin

In kinetic assays with Pseudomonas stutzeri carboxypeptidase G2 (CPG2; EC 3.4.17.11), the KM value for 4‑aminopteroylaspartate was determined to be 0.104 mM. This is 12.5‑fold higher than the KM for the glutamate‑containing analog aminopterin, which exhibited a KM of 0.0083 mM under the same experimental conditions [1]. The elevated KM indicates substantially weaker enzyme‑substrate binding, a direct consequence of the aspartate‑for‑glutamate substitution in the terminal amino acid side chain.

Carboxypeptidase G2 Enzyme Kinetics Antifolate Metabolism

Methotrexate CPG2 KM: 600‑Fold Higher Than Aminopterin, Illustrating the Critical Role of Glutamate Modification

While a direct KM for 4‑aminopteroylaspartate vs. methotrexate is not available from a single head‑to‑head study, the BRENDA database reports a KM of 171.7 mM for methotrexate with wild‑type CPG2 at pH 7.3 and 37°C [1]. This value is over 20,000‑fold higher than the KM for aminopterin (0.0083 mM) and over 1,600‑fold higher than the KM for 4‑aminopteroylaspartate (0.104 mM). These data collectively demonstrate that CPG2 substrate recognition is exquisitely sensitive to both the identity of the terminal amino acid (glutamate vs. aspartate) and the presence of an N10‑methyl substituent.

Carboxypeptidase G2 Methotrexate Substrate Specificity

Reduced In Vivo Antitumor Activity of Aspartate‑for‑Glutamate Substitution: L1210 Leukemia Model Comparison

In a direct comparative study using the murine L1210 leukemia model, 4‑amino‑4‑deoxy‑10‑methylpteroylaspartic acid (AspMTX)—the N10‑methyl analog of 4‑aminopteroylaspartic acid—was found to be significantly less effective than methotrexate (MTX). Even when administered at comparatively large doses, AspMTX failed to match the antitumor activity of MTX [1]. Additionally, dihydrofolate reductase activity in the liver of normal mice, as well as formate‑14C incorporation into acid‑soluble adenine in the spleen of leukemic mice, was inhibited much less after administration of AspMTX than after MTX [1]. This finding, while derived from the N10‑methyl analog, provides class‑level evidence that aspartate substitution reduces in vivo antifolate efficacy relative to glutamate‑containing counterparts.

L1210 Leukemia Antitumor Efficacy AspMTX

DHFR Inhibition: Aminopterin (Ki = 3.7 pM) Defines the Benchmark for Potency; Aspartate Substitution Expected to Reduce Affinity

The 4‑aminofolic acid scaffold, represented by aminopterin, exhibits extraordinary DHFR inhibitory potency with a reported Ki of 3.7 pM [1]. Methotrexate, its N10‑methyl derivative, has a slightly higher Ki of 4.8 pM [2]. While a Ki value for 4‑aminopteroylaspartic acid has not been reported in the available literature, the 1965 study by Werkheiser demonstrated that AspMTX (the N10‑methyl analog) acts as a competitive inhibitor of DHFR with a Ki/Km ratio of 1.8 × 10⁻³ at pH 7.4 [3]. This suggests that aspartate substitution reduces DHFR binding affinity relative to glutamate‑containing analogs, consistent with the reduced in vivo activity observed for AspMTX.

Dihydrofolate Reductase Enzyme Inhibition Antifolate Potency

Antiviral Activity: Suppression of Psittacosis and Meningopneumonitis Viruses at Non‑toxic Concentrations

4‑Aminopteroylaspartic acid (Amino‑An‑Fol) suppresses the growth of psittacosis virus (strain 6BC) in tissue culture at concentrations that are not toxic to the host cells [1]. It also inhibits the growth of meningopneumonitis virus in embryonated eggs or tissue culture [1]. The inhibitory action of 4‑aminopteroylaspartic acid, like that of 4‑amino‑N10‑methylpteroylglutamic acid, is readily overcome by the addition of citrovorum factor (folinic acid), confirming that the antiviral effect is mediated through folate antagonism [2].

Antiviral Psittacosis Virus Meningopneumonitis Virus

Optimal Use Cases for 4-Aminopteroylaspartic Acid in Academic and Industrial Research


Carboxypeptidase G2 Substrate Specificity and Enzyme Kinetics Studies

4‑Aminopteroylaspartic acid serves as a critical substrate analog for investigating the structural requirements of carboxypeptidase G2 (CPG2; glucarpidase). With a KM of 0.104 mM—12.5‑fold higher than that of aminopterin [1]—it allows researchers to quantify the energetic contribution of the glutamate‑aspartate side chain difference to enzyme‑substrate binding. This compound is particularly valuable for characterizing CPG2 variants or mutants involved in clinical methotrexate rescue protocols, where differential hydrolysis of glutamate‑ vs. aspartate‑containing antifolates may inform enzyme engineering efforts [2].

Folylpolyglutamate Synthetase (FPGS) Structure‑Activity Relationship (SAR) Investigations

The aspartate‑for‑glutamate substitution in 4‑aminopteroylaspartic acid markedly alters its activity as a substrate for mammalian FPGS relative to aminopterin and methotrexate [1]. This compound is therefore an essential probe for SAR studies aimed at dissecting the amino acid side chain determinants of FPGS recognition and catalysis. Such studies are foundational for understanding the polyglutamation‑dependent cellular retention and antitumor selectivity of clinical antifolates, including pemetrexed and raltitrexed [3].

Mechanistic Studies of Antifolate‑Sensitive Viral Replication

The documented ability of 4‑aminopteroylaspartic acid to suppress psittacosis virus (6BC) and meningopneumonitis virus growth at non‑toxic concentrations—with reversal by citrovorum factor [1]—makes it a specialized tool for studying folate‑dependent steps in the replication cycles of these and potentially other viruses. In experimental virology, it can be employed to dissect the metabolic vulnerabilities of viral pathogens that rely on host folate pools, providing a complementary approach to DHFR‑focused inhibitors like methotrexate [4].

Historical Antifolate Pharmacology and Toxicology Reference Standard

As one of the earliest synthetic 4‑amino antifolates characterized alongside aminopterin and methotrexate in the 1940s–1960s, 4‑aminopteroylaspartic acid (Amino‑An‑Fol) serves as an important reference standard for historical pharmacology studies and for calibrating modern computational models of antifolate structure‑activity relationships [1]. Its inclusion in comparative datasets enables researchers to benchmark the performance of contemporary antifolate candidates against a well‑defined, early‑stage lead compound that never advanced clinically due to its reduced in vivo potency relative to glutamate‑containing analogs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aminopteroylaspartic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.